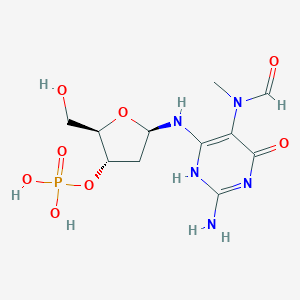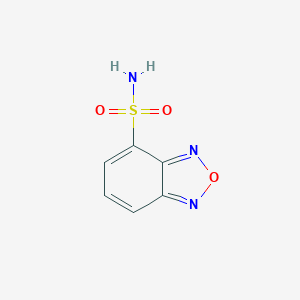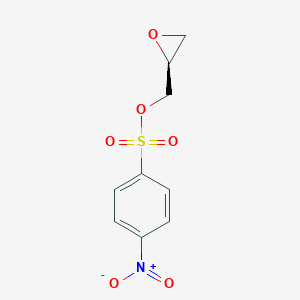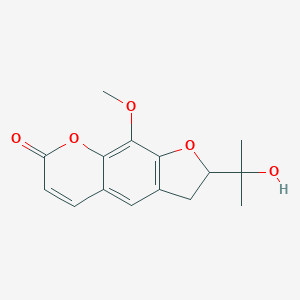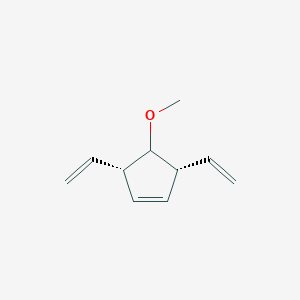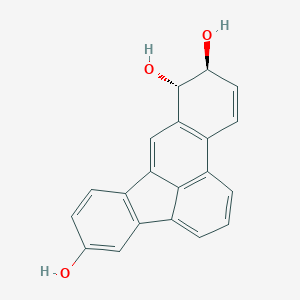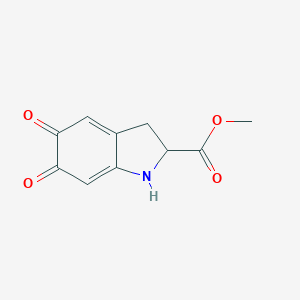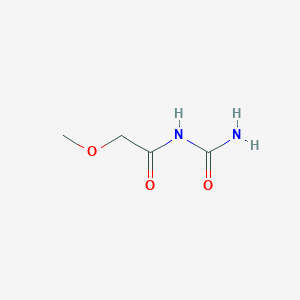
Methoxyacetylcarbamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxyacetylcarbamide (MAC) is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. MAC is a white crystalline powder that is soluble in water and ethanol. It is also known as N-methoxy-N-methylacetamide and is commonly used as a solvent and a reagent in various chemical reactions.
Applications De Recherche Scientifique
MAC has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, MAC has been shown to have antitumor, anti-inflammatory, and antiviral properties. MAC has also been studied as a potential drug delivery system due to its solubility and stability in water. In the agrochemical industry, MAC has been used as a pesticide and a plant growth regulator. In materials science, MAC has been used as a solvent and a reagent in the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of MAC is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. MAC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are involved in various physiological processes such as inflammation and pain. MAC has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer properties.
Biochemical and Physiological Effects
MAC has been shown to have various biochemical and physiological effects. In vitro studies have shown that MAC has antitumor and anti-inflammatory properties. MAC has also been shown to inhibit the replication of various viruses such as hepatitis C virus and human immunodeficiency virus (HIV). In vivo studies have shown that MAC has analgesic and antipyretic effects. MAC has also been shown to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
MAC has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized. MAC is also readily available and relatively inexpensive. However, MAC has some limitations, such as its potential toxicity and limited solubility in organic solvents.
Orientations Futures
There are several future directions for the study of MAC. One potential direction is the development of MAC-based drug delivery systems. MAC has been shown to have good solubility and stability in water, which makes it a potential candidate for drug delivery. Another potential direction is the study of the mechanism of action of MAC. The exact mechanism of action of MAC is not fully understood, and further studies are needed to elucidate its mode of action. Finally, the development of new synthetic routes for MAC could lead to improved yields and purity of the compound.
Méthodes De Synthèse
The synthesis of MAC involves the reaction of N-methylacetamide with methanol in the presence of a catalyst. This process results in the formation of MAC and water as by-products. The reaction can be carried out under mild conditions and yields high purity MAC.
Propriétés
Numéro CAS |
118122-19-3 |
|---|---|
Nom du produit |
Methoxyacetylcarbamide |
Formule moléculaire |
C4H8N2O3 |
Poids moléculaire |
132.12 g/mol |
Nom IUPAC |
N-carbamoyl-2-methoxyacetamide |
InChI |
InChI=1S/C4H8N2O3/c1-9-2-3(7)6-4(5)8/h2H2,1H3,(H3,5,6,7,8) |
Clé InChI |
ZRSZWSTXAIJCAI-UHFFFAOYSA-N |
SMILES |
COCC(=O)NC(=O)N |
SMILES canonique |
COCC(=O)NC(=O)N |
Autres numéros CAS |
118122-19-3 |
Synonymes |
methoxyacetylcarbamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



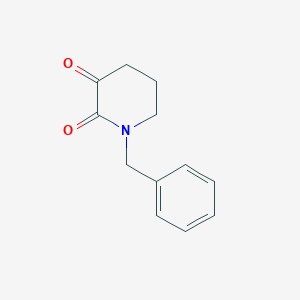
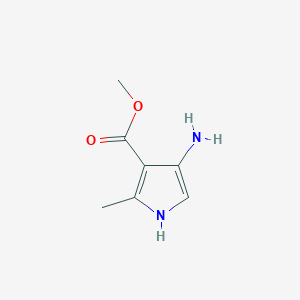
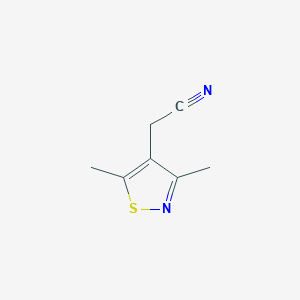
![1H-Benzo[d]imidazole-6-carboxamide](/img/structure/B37902.png)
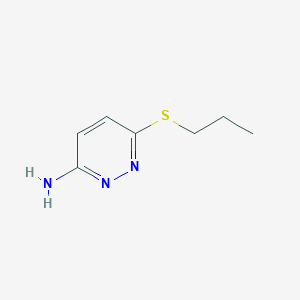
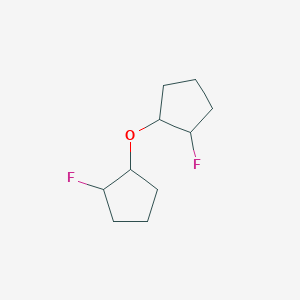
![(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B37910.png)
